Caco-2 Permeability: Comparable Transport to Ergovaline
In a direct head-to-head comparison using Caco-2 cell monolayers as an in vitro model of human intestinal epithelium, the transport kinetics of ergovalinine were indistinguishable from those of its epimer ergovaline. A pre-equilibrated mixture of ergovaline and ergovalinine (60:40 ratio) was applied to the apical compartment at initial concentrations of 6 μM and 22 μM, and isomer movements were assessed by HPLC. Mathematical modeling revealed no significant difference in the rates of movement between the two isomers, with both readily crossing the cell barrier intact and at similar rates [1]. The mass transfer rate for the combined isomers was determined to be 7.5 ng·cm⁻²·min⁻¹ [1].
| Evidence Dimension | Intestinal epithelial transport rate (mass transfer) |
|---|---|
| Target Compound Data | 7.5 ng·cm⁻²·min⁻¹ (measured for ergovaline/ergovalinine mixture) |
| Comparator Or Baseline | Ergovaline (primary epimer): 7.5 ng·cm⁻²·min⁻¹ (measured for ergovaline/ergovalinine mixture) |
| Quantified Difference | 0 ng·cm⁻²·min⁻¹ (no significant difference between isomers) |
| Conditions | Caco-2 human colorectal adenocarcinoma cell monolayer; 6 μM and 22 μM initial apical concentrations; 6-hour incubation; HPLC quantification |
Why This Matters
This data establishes that ergovalinine possesses identical intestinal permeability to the extensively studied ergovaline, validating its inclusion as an equally relevant analyte in toxicokinetic models and ensuring that assays quantifying either isomer will reflect the same absorptive bioavailability of the total ergopeptine burden.
- [1] Shappell NW, Smith DJ. Ergovaline movement across Caco-2 cells. In Vitro Cell Dev Biol Anim. 2005; 41(8-9):245-251. doi: 10.1290/0504026R.1. View Source
